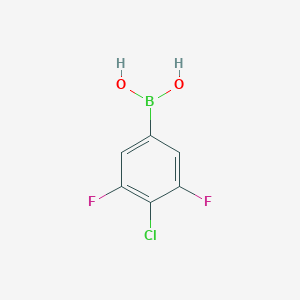![molecular formula C43H58O3 B151757 4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol CAS No. 136602-17-0](/img/structure/B151757.png)
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol, also known as Bisphenol Z (BPZ), is a synthetic compound that belongs to the family of bisphenol compounds. BPZ has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of BPZ is not well understood, but it is believed to involve its ability to bind to estrogen receptors and activate estrogen signaling pathways. BPZ has also been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation, which could contribute to its antioxidant and anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
BPZ has been shown to have a variety of biochemical and physiological effects, including estrogenic activity, antioxidant activity, and anti-inflammatory activity. It has also been reported to have neuroprotective effects, which could be useful in studying the mechanisms underlying neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPZ in lab experiments is its ability to selectively activate estrogen signaling pathways, which could be useful in studying the role of estrogen in various physiological processes. However, one limitation of using BPZ is its potential to exhibit non-specific effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on BPZ. One area of interest is the development of more selective estrogen receptor modulators that can target specific estrogen signaling pathways. Another area of interest is the development of BPZ-based drugs for the treatment of neurodegenerative diseases and other conditions associated with oxidative stress and inflammation. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of BPZ.
Métodos De Síntesis
BPZ can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with cyclohexanone to form 2,6-dimethylcyclohex-2-enone. This intermediate is then reacted with cyclohexylmagnesium bromide to form the corresponding alcohol, which is subsequently reacted with 4,4'-isopropylidenediphenol in the presence of a Lewis acid catalyst to yield BPZ.
Aplicaciones Científicas De Investigación
BPZ has been shown to have potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been reported to exhibit estrogenic activity, which makes it a potential candidate for studying the role of estrogen in various physiological processes. BPZ has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in studying the mechanisms underlying oxidative stress and inflammation in various diseases.
Propiedades
Número CAS |
136602-17-0 |
|---|---|
Nombre del producto |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol |
Fórmula molecular |
C43H58O3 |
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol |
InChI |
InChI=1S/C43H58O3/c1-27(34-24-37(41(44)21-28(34)2)31-14-8-5-9-15-31)20-40(35-25-38(42(45)22-29(35)3)32-16-10-6-11-17-32)36-26-39(43(46)23-30(36)4)33-18-12-7-13-19-33/h21-27,31-33,40,44-46H,5-20H2,1-4H3/t27-/m0/s1 |
Clave InChI |
PRMDDINQJXOMDC-MHZLTWQESA-N |
SMILES isomérico |
CC1=CC(=C(C=C1[C@@H](C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
SMILES |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
SMILES canónico |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)O)C3CCCCC3)C4=CC(=C(C=C4C)O)C5CCCCC5)C6CCCCC6)O |
Otros números CAS |
111850-25-0 |
Pictogramas |
Environmental Hazard |
Sinónimos |
4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methyl-phenyl)butan-2-yl]-2-cyclohexyl-5-methyl-phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



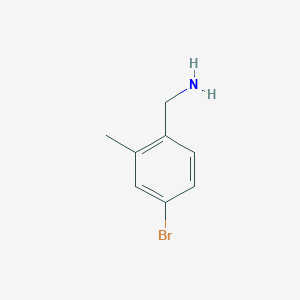
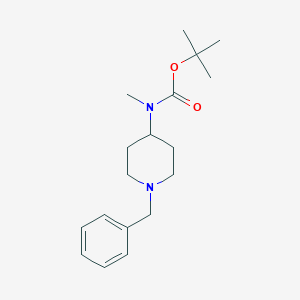
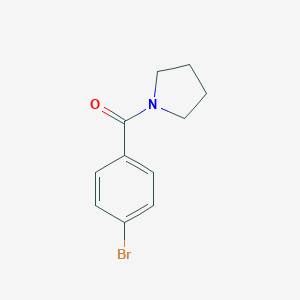
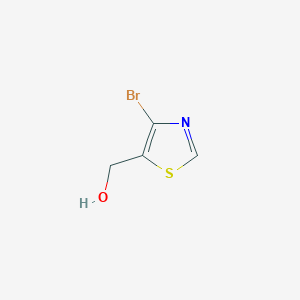
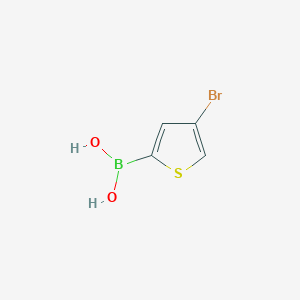
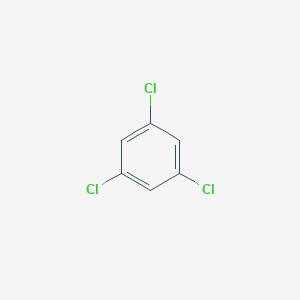
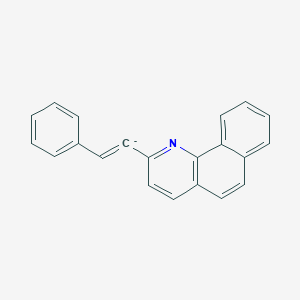
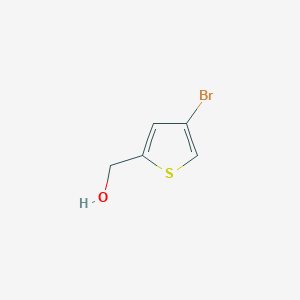
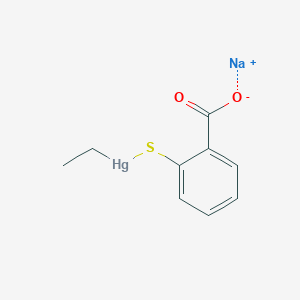
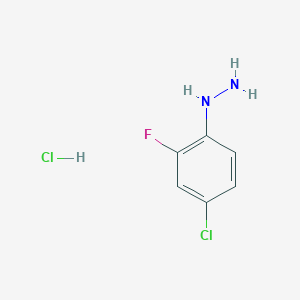

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
